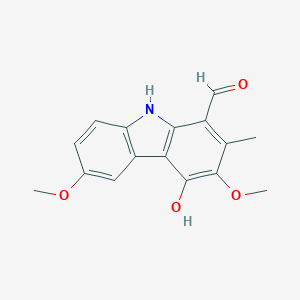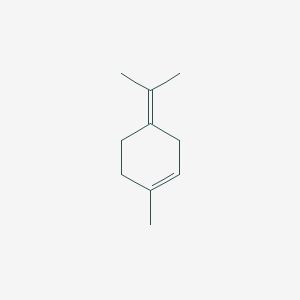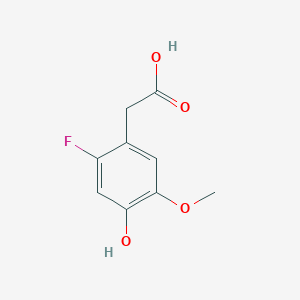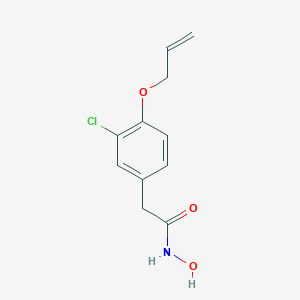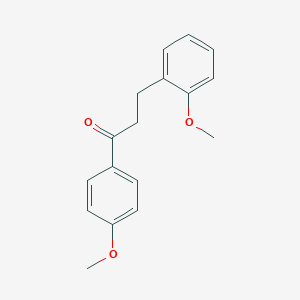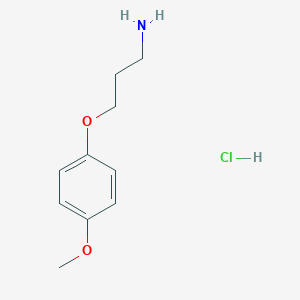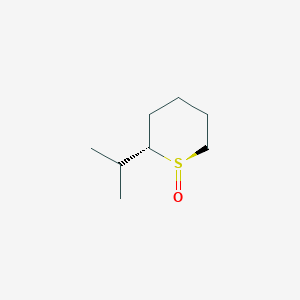
(1R,2S)-2-Propan-2-ylthiane 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-Propan-2-ylthiane 1-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as tert-butylthiane oxide and has the molecular formula C6H12OS. It is a chiral molecule with one stereogenic center, which means that it exists in two enantiomeric forms. In
Wirkmechanismus
The mechanism of action of (1R,2S)-2-Propan-2-ylthiane 1-oxide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that this compound can interact with proteins and enzymes involved in cellular processes, such as DNA replication, protein synthesis, and cell division. In addition, (1R,2S)-2-Propan-2-ylthiane 1-oxide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
(1R,2S)-2-Propan-2-ylthiane 1-oxide has been shown to have several biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and modulate the immune response. In addition, (1R,2S)-2-Propan-2-ylthiane 1-oxide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (1R,2S)-2-Propan-2-ylthiane 1-oxide in lab experiments is its chiral nature, which makes it useful in asymmetric synthesis and catalysis. In addition, this compound has shown potential therapeutic effects in various diseases, which makes it a promising candidate for drug development. However, the limitations of using (1R,2S)-2-Propan-2-ylthiane 1-oxide in lab experiments include its complex synthesis method and the need for pure enantiomers, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the research on (1R,2S)-2-Propan-2-ylthiane 1-oxide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic effects in various diseases. Furthermore, the use of (1R,2S)-2-Propan-2-ylthiane 1-oxide as a chiral auxiliary and ligand in asymmetric synthesis and catalysis can be further explored to develop new chiral compounds with potential applications in various fields.
Synthesemethoden
The synthesis of (1R,2S)-2-Propan-2-ylthiane 1-oxide is a complex process that involves several steps. The most common method of synthesis is the oxidation of tert-butylthiane with hydrogen peroxide in the presence of a catalyst. This reaction yields (1R,2S)-2-Propan-2-ylthiane 1-oxide as a racemic mixture of both enantiomers. However, several methods have been developed to obtain the pure enantiomers of this compound.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-Propan-2-ylthiane 1-oxide has been extensively studied in various scientific fields, including organic chemistry, biochemistry, and pharmacology. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in asymmetric catalysis, and as a precursor for the synthesis of other chiral compounds. In addition, this compound has shown potential therapeutic effects in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
108306-87-2 |
|---|---|
Produktname |
(1R,2S)-2-Propan-2-ylthiane 1-oxide |
Molekularformel |
C8H16OS |
Molekulargewicht |
160.28 g/mol |
IUPAC-Name |
(1R,2S)-2-propan-2-ylthiane 1-oxide |
InChI |
InChI=1S/C8H16OS/c1-7(2)8-5-3-4-6-10(8)9/h7-8H,3-6H2,1-2H3/t8-,10+/m0/s1 |
InChI-Schlüssel |
BBJYOJCDSKHXAB-WCBMZHEXSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CCCC[S@]1=O |
SMILES |
CC(C)C1CCCCS1=O |
Kanonische SMILES |
CC(C)C1CCCCS1=O |
Synonyme |
2H-Thiopyran,tetrahydro-2-(1-methylethyl)-,1-oxide,trans-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



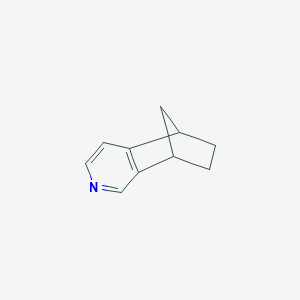
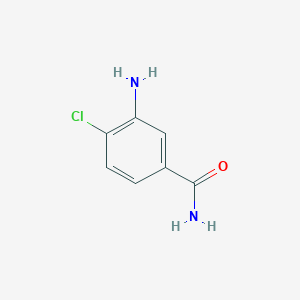

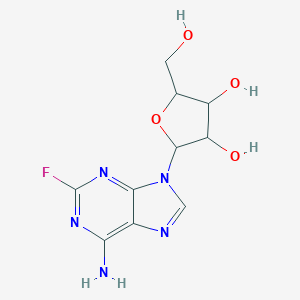
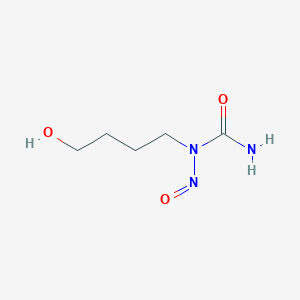
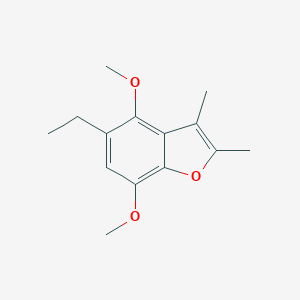
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
